

Application Notes and Protocols: Synthesis of Norfloxacin Succinil

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Compound of Interest

Compound Name: *Norfloxacin succinil*

Cat. No.: B034080

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Abstract

Norfloxacin, a fluoroquinolone antibiotic, exhibits broad-spectrum antibacterial activity. To enhance its pharmacokinetic properties, derivatization at the piperazinyl group is a common strategy. This document outlines a standard operating procedure for the synthesis of **Norfloxacin succinil**, a succinyl ester derivative of Norfloxacin. The protocol is based on the reaction of Norfloxacin with succinic anhydride. While specific literature detailing this exact synthesis is sparse, the presented methodology is derived from established principles of amine acylation. The following sections provide a detailed experimental protocol, tabulated data for expected outcomes, and a visual representation of the experimental workflow.

Introduction

Norfloxacin's therapeutic efficacy is well-established; however, modifications to its chemical structure can improve parameters such as solubility, bioavailability, and targeted delivery. The synthesis of **Norfloxacin succinil** introduces a succinyl moiety, which can alter the physicochemical properties of the parent drug. This modification is achieved through the acylation of the secondary amine in the piperazine ring of Norfloxacin with succinic anhydride. This reaction is generally straightforward, proceeding via nucleophilic attack of the amine on the anhydride, leading to the formation of an amide-acid derivative.

Experimental Protocols

Materials and Reagents

Reagent/Material	Grade	Supplier
Norfloxacin	≥98%	Sigma-Aldrich
Succinic Anhydride	≥99%	Sigma-Aldrich
Dimethylformamide (DMF)	Anhydrous, ≥99.8%	Sigma-Aldrich
Triethylamine (TEA)	≥99.5%	Sigma-Aldrich
Diethyl Ether	Anhydrous, ≥99.7%	Sigma-Aldrich
Hydrochloric Acid (HCl)	37%	Fisher Scientific
Sodium Bicarbonate (NaHCO ₃)	≥99.5%	Fisher Scientific
Deionized Water	-	-

Equipment

- Round-bottom flask (100 mL)
- Magnetic stirrer and stir bar
- Heating mantle with temperature control
- Condenser
- Dropping funnel
- Büchner funnel and flask
- pH meter or pH paper
- Rotary evaporator
- High-performance liquid chromatography (HPLC) system

- Fourier-transform infrared (FTIR) spectrometer
- Nuclear magnetic resonance (NMR) spectrometer

Synthesis Procedure

- Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Norfloxacin (1.0 g, 3.13 mmol) in anhydrous dimethylformamide (20 mL).
- Addition of Base: To the stirred solution, add triethylamine (0.44 mL, 3.13 mmol) as a base to act as a proton scavenger.
- Reactant Addition: In a separate beaker, dissolve succinic anhydride (0.31 g, 3.13 mmol) in anhydrous dimethylformamide (10 mL). Transfer this solution to a dropping funnel and add it dropwise to the Norfloxacin solution over 30 minutes at room temperature.
- Reaction: After the addition is complete, heat the reaction mixture to 60°C and maintain it at this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Quenching and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 100 mL of cold diethyl ether with vigorous stirring. A precipitate of **Norfloxacin succinil** will form.
- Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.
- Purification: Wash the crude product with diethyl ether (3 x 20 mL) to remove unreacted starting materials and byproducts.
- Acid-Base Workup (Optional): For higher purity, the crude product can be dissolved in a dilute aqueous solution of sodium bicarbonate. The solution is then washed with a water-immiscible organic solvent to remove non-acidic impurities. Subsequently, the aqueous layer is acidified with dilute hydrochloric acid to a pH of 2-3 to precipitate the purified **Norfloxacin succinil**. The precipitate is then collected by filtration, washed with cold deionized water, and dried.
- Drying: Dry the purified product under vacuum at 40-50°C for 12 hours.

- Characterization: Characterize the final product by HPLC for purity analysis, and by FTIR and NMR for structural confirmation.

Data Presentation

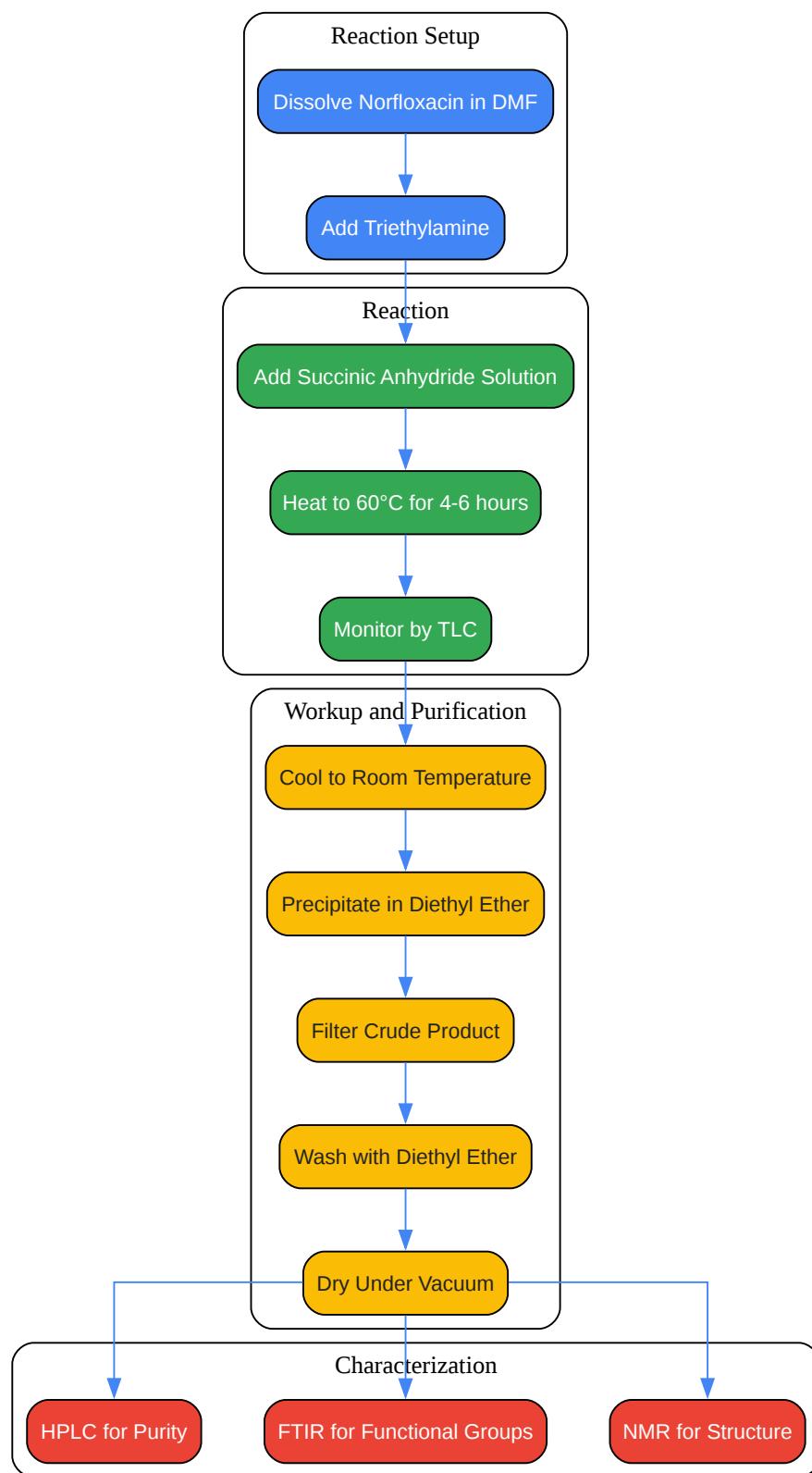
Table 1: Reactant Quantities and Molar Equivalents

Reactant	Molecular Weight (g/mol)	Mass (g)	Moles (mmol)	Molar Ratio
Norfloxacin	319.33	1.0	3.13	1.0
Succinic Anhydride	100.07	0.31	3.13	1.0
Triethylamine	101.19	0.32	3.13	1.0

Table 2: Expected Yield and Purity

Parameter	Expected Value
Theoretical Yield (g)	1.31
Actual Yield (g)	1.1 - 1.2
Percent Yield (%)	85 - 92
Purity (by HPLC, %)	>98%

Mandatory Visualization

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Caption: Experimental workflow for the synthesis of **Norfloxacin succinil**.

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